REACTION_CXSMILES
|
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N:19]=[C:20]=[S:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[N:19]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:20]2=[S:21])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NCC(=O)O
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Name
|
|
Quantity
|
37.2 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N=C=S
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was refluxed for 5 hours
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Duration
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5 h
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Type
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WASH
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Details
|
The product was washed with toluene
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Type
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CUSTOM
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Details
|
recrystallized from ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(=S)N(C(=O)C1)CC1=CC=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mol | |
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |